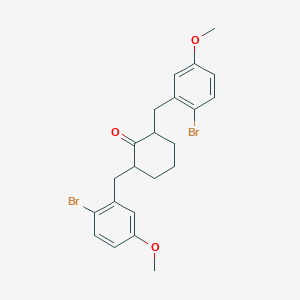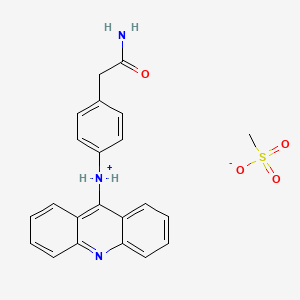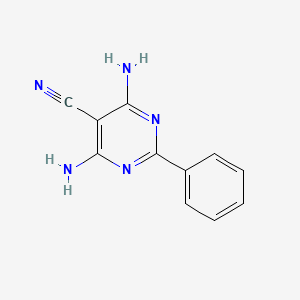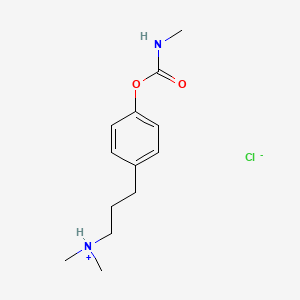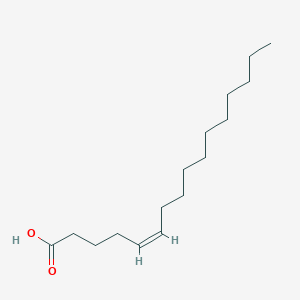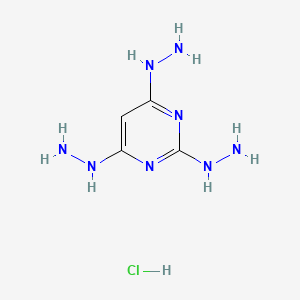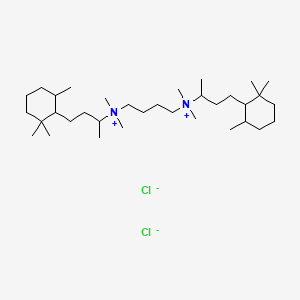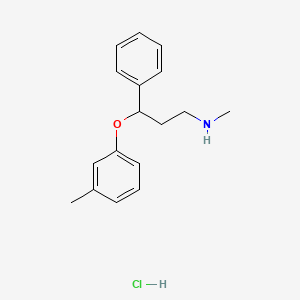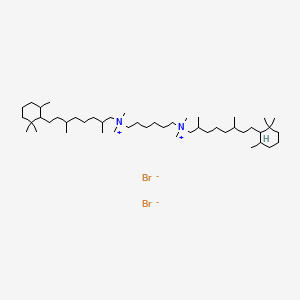
Ammonium, hexamethylenebis(2,6-dimethyl-8-(2,2,6-trimethylcyclohexyl)octyl)bis(dimethyl-, dibromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonium, hexamethylenebis(2,6-dimethyl-8-(2,2,6-trimethylcyclohexyl)octyl)bis(dimethyl-, dibromide) is a complex organic compound known for its unique structure and properties. This compound is characterized by its long, branched hydrocarbon chains and the presence of ammonium groups, making it a significant subject of study in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ammonium, hexamethylenebis(2,6-dimethyl-8-(2,2,6-trimethylcyclohexyl)octyl)bis(dimethyl-, dibromide) typically involves the reaction of hexamethylene diamine with 2,6-dimethyl-8-(2,2,6-trimethylcyclohexyl)octyl bromide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and requires careful temperature control to ensure the desired product is obtained.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Ammonium, hexamethylenebis(2,6-dimethyl-8-(2,2,6-trimethylcyclohexyl)octyl)bis(dimethyl-, dibromide) undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromide sites, using reagents such as sodium hydroxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.
Scientific Research Applications
Ammonium, hexamethylenebis(2,6-dimethyl-8-(2,2,6-trimethylcyclohexyl)octyl)bis(dimethyl-, dibromide) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential antimicrobial properties and its effects on cellular processes.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and as an additive in certain manufacturing processes.
Mechanism of Action
The mechanism by which Ammonium, hexamethylenebis(2,6-dimethyl-8-(2,2,6-trimethylcyclohexyl)octyl)bis(dimethyl-, dibromide) exerts its effects involves its interaction with cellular membranes and proteins. The compound’s large, hydrophobic structure allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and function. Additionally, the ammonium groups can interact with negatively charged sites on proteins, affecting their activity and stability.
Comparison with Similar Compounds
Similar Compounds
- Hexamethylene bis(triethylammonium bromide)
- N,N’-bis[2,6-dimethyl-8-(2,2,6-trimethylcyclohexyl)octyl]-N,N,N’,N’-tetramethylhexane-1,6-diaminium dibromide
Uniqueness
Ammonium, hexamethylenebis(2,6-dimethyl-8-(2,2,6-trimethylcyclohexyl)octyl)bis(dimethyl-, dibromide) is unique due to its specific structural features, such as the presence of multiple dimethyl and trimethyl groups, which confer distinct chemical and physical properties. These features make it particularly useful in applications requiring high hydrophobicity and specific molecular interactions.
Properties
CAS No. |
66967-71-3 |
|---|---|
Molecular Formula |
C48H98Br2N2 |
Molecular Weight |
863.1 g/mol |
IUPAC Name |
[2,6-dimethyl-8-(2,2,6-trimethylcyclohexyl)octyl]-[6-[[2,6-dimethyl-8-(2,2,6-trimethylcyclohexyl)octyl]-dimethylazaniumyl]hexyl]-dimethylazanium;dibromide |
InChI |
InChI=1S/C48H98N2.2BrH/c1-39(29-31-45-43(5)27-21-33-47(45,7)8)23-19-25-41(3)37-49(11,12)35-17-15-16-18-36-50(13,14)38-42(4)26-20-24-40(2)30-32-46-44(6)28-22-34-48(46,9)10;;/h39-46H,15-38H2,1-14H3;2*1H/q+2;;/p-2 |
InChI Key |
SWDMZDDFLLVNLO-UHFFFAOYSA-L |
Canonical SMILES |
CC1CCCC(C1CCC(C)CCCC(C)C[N+](C)(C)CCCCCC[N+](C)(C)CC(C)CCCC(C)CCC2C(CCCC2(C)C)C)(C)C.[Br-].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


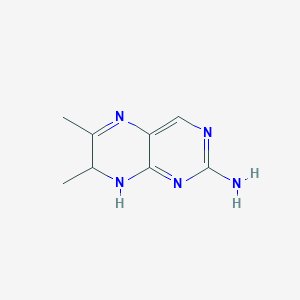
![Silane, dimethyl[2-(pentafluorophenyl)ethyl]-](/img/structure/B13774164.png)

